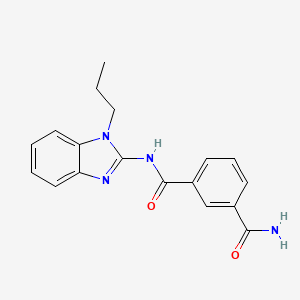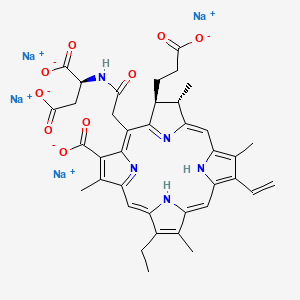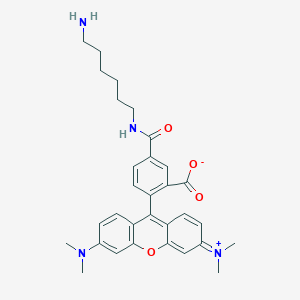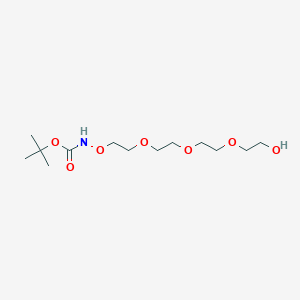
t-Boc-Aminooxy-PEG4-alcohol
Overview
Description
T-Boc-Aminooxy-PEG4-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG4-alcohol involves the protection of the aminooxy group with a Boc group . The protected aminooxy can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG4-alcohol is C13H27NO7 . It has a molecular weight of 309.4 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG4-alcohol can be deprotected under mild acidic conditions . It can then react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG4-alcohol is a solid powder . It is soluble in DMSO . It has a molecular weight of 309.4 g/mol and a molecular formula of C13H27NO7 .Scientific Research Applications
t-Boc-Aminooxy-PEG4-alcohol is a PEG reagent with a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
This compound can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells . The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- t-Boc-Aminooxy-PEG4-alcohol can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells .
- The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- This compound can be conjugated to therapeutic molecules or nanoparticles to improve their effectiveness .
- The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG4-alcohol increases solubility in aqueous media .
- The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage .
- The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Drug Delivery Systems
Bioconjugation
Chemical Synthesis
- t-Boc-Aminooxy-PEG4-alcohol can be attached to drug molecules or carrier systems, enhancing their stability, circulation time, and targeted delivery to specific tissues or cells .
- The polyethylene glycol (PEG) chain in t-Boc-Aminooxy-PEG4-alcohol provides water solubility and biocompatibility .
- This compound can be conjugated to therapeutic molecules or nanoparticles to improve their effectiveness .
- The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG4-alcohol increases solubility in aqueous media .
- The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde to form a stable oxime linkage .
- The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Drug Delivery Systems
Bioconjugation
Chemical Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZAYNNNOMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Aminoxy-PEG4-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)


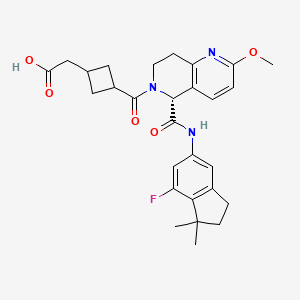
![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)
